Fenquizone - 20287-37-0

Fenquizone

Catalog Number: EVT-268487
CAS Number: 20287-37-0
Molecular Formula: C14H12ClN3O3S
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenquizone, also known as 2-phenyl-6-sulfonamido-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone, is a thiazide-like diuretic. [] This classification stems from its similar diuretic effects and presumed site of action within the nephron, specifically the cortical diluting segment. [] While structurally distinct from thiazides, Fenquizone shares their ability to increase urine output by inhibiting sodium reabsorption in the kidneys. []

Chlorthalidone

    Hydrochlorothiazide

    • Relevance: Hydrochlorothiazide is pharmacologically similar to both Fenquizone and Chlorthalidone. It belongs to the same class of diuretics and shares the mechanism of action, primarily impacting the distal convoluted tubule. Notably, Fenquizone displays a pharmacokinetic profile considered "intermediate-acting", placing it between short-acting diuretics like Hydrochlorothiazide and the longer-acting Chlorthalidone []. This suggests that Fenquizone's duration of action falls between these two related compounds.

    Furosemide

    • Relevance: Furosemide was investigated alongside Fenquizone and Chlorthalidone for its effects on blood pressure and other clinical parameters in patients with hypertension and edematous conditions []. Although both Furosemide and Fenquizone exhibit antihypertensive effects, their mechanisms differ due to their distinct sites of action within the nephron. Furosemide's action on the loop of Henle leads to a more potent diuretic effect compared to Fenquizone, which primarily targets the distal convoluted tubule.

    Amyloride

    • Relevance: Although not structurally related to Fenquizone, Amyloride's clinical use in combination with Hydrochlorothiazide provides a comparative context []. While both Fenquizone and the Hydrochlorothiazide-Amyloride combination effectively manage hypertension, Fenquizone may offer advantages due to its minimal impact on potassium levels, potentially reducing the need for a potassium-sparing agent like Amyloride.
    • Relevance: Indapamide serves as a direct comparator to Fenquizone in clinical trials assessing their efficacy in treating moderate essential hypertension []. This comparison highlights the ongoing research efforts to evaluate Fenquizone's performance against other commonly prescribed antihypertensive medications within the same therapeutic class.
    Overview

    Fenquizone is an organic compound classified as a diuretic, specifically belonging to the group of low-ceiling sulfonamide diuretics. Its primary applications are in the treatment of edema and hypertension. The compound is characterized by its ability to promote diuresis, which helps in the management of fluid retention in various medical conditions .

    Source

    Fenquizone is derived from sulfonamide structures, which have been extensively studied for their pharmacological properties. It is synthesized through various chemical methods that involve the modification of quinazoline derivatives, a class of compounds known for their diverse biological activities .

    Classification

    Fenquizone falls under several classifications:

    • Chemical Class: Quinazolines
    • Sub-class: Sulfonamides
    • Drug Category: Diuretics
    • ATC Code: C03BA13, indicating its use in cardiovascular treatments .
    Synthesis Analysis

    The synthesis of Fenquizone typically involves several methods that leverage the reactivity of its precursor compounds. Common synthetic routes include:

    1. Condensation Reactions: These reactions often utilize anthranilic acid and isothiocyanates to form 2-mercaptoquinazolinone derivatives, which can then be modified to yield Fenquizone.
    2. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy to facilitate the formation of quinazoline derivatives from aldehydes and amines under solvent-free conditions .
    3. Iodine-Catalyzed Reactions: Iodine serves as a catalyst in three-component reactions involving substituted benzaldehydes and o-aminoarylketones, leading to efficient synthesis with high yields .

    These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex organic molecules like Fenquizone.

    Molecular Structure Analysis

    Fenquizone has a molecular formula of C14H12ClN3O3SC_{14}H_{12}ClN_{3}O_{3}S and a molar mass of approximately 337.78 g/mol .

    Structure Data

    • IUPAC Name: 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
    • CAS Number: 20287-37-0
    • SMILES Notation: NS(=O)(=O)C1=C(Cl)C=C2NC(NC(=O)C2=C1)C1=CC=CC=C1
    • InChI Key: DBDTUXMDTSTPQZ-UHFFFAOYSA-N

    The structure features a quinazoline core fused with a phenyl group and a sulfonamide moiety, contributing to its biological activity .

    Chemical Reactions Analysis

    Fenquizone participates in various chemical reactions typical for sulfonamide derivatives:

    1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
    2. Dehydrogenation Reactions: These reactions are crucial for modifying the quinazoline structure, enhancing its therapeutic properties.
    3. Condensation Reactions: As mentioned earlier, these are essential for synthesizing Fenquizone from simpler precursors.

    These reactions are fundamental in developing new derivatives with potentially enhanced pharmacological profiles .

    Mechanism of Action

    Fenquizone exerts its diuretic effect primarily through inhibition of sodium reabsorption in the renal tubules. This leads to increased excretion of sodium and water, thereby reducing blood volume and alleviating edema.

    Process Data

    The mechanism involves:

    • Inhibition of sodium-potassium-chloride cotransporters in the nephron.
    • Alteration of electrolyte balance, resulting in increased urine output.

    This action is beneficial in managing conditions like hypertension and heart failure where fluid retention is a concern .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically found as a white crystalline powder.
    • Solubility: Soluble in water and organic solvents.

    Chemical Properties

    • Stability: Chemically stable under standard conditions but sensitive to strong acids or bases.
    • Reactivity: Exhibits reactivity typical of sulfonamides; can form complexes with metal ions.

    These properties are crucial for understanding its formulation and stability in pharmaceutical applications .

    Applications

    Fenquizone has several scientific uses:

    • Medical Applications: Primarily used as a diuretic for treating hypertension and edema associated with heart failure or renal disorders.
    • Research Applications: Investigated for potential roles in managing other conditions related to fluid retention and hypertension.

    The ongoing research into Fenquizone's derivatives may reveal additional therapeutic uses beyond its current applications, emphasizing its importance in pharmacology .

    Introduction to Fenquizone in Pharmacological Research

    Historical Context and Discovery of Fenquizone in Diuretic Development

    Fenquizone emerged during a pivotal era in diuretic pharmacology in the late 20th century, when researchers sought compounds with improved therapeutic profiles over existing thiazides. First described in scientific literature in the early 1980s, fenquizone was identified through systematic modifications of the quinazoline-sulfonamide structure [1] [3]. This period witnessed intense investigation into sulfonamide derivatives following the groundbreaking discovery of carbonic anhydrase inhibition by sulfanilamide compounds, which ultimately led to the development of targeted diuretic agents.

    Initial pharmacological characterization demonstrated fenquizone's potent natriuretic properties across animal models (rats, mice, and rabbits) at doses ranging from 0.05-100 mg kg⁻¹, with peak effects observed within 1-2 hours post-administration and duration extending up to 6 hours [1]. Its efficacy profile closely mirrored established thiazide diuretics, positioning it as a promising candidate for hypertension and edema management. By 1985, clinical formulations were being evaluated in human trials, particularly in European medical centers exploring its antihypertensive potential [2]. The compound's development reflected the broader shift toward structure-activity optimization in diuretic research during this period, aiming to enhance target specificity while minimizing off-target metabolic effects.

    Classification Within Sulfonamide Diuretics: Mechanistic and Structural Implications

    Fenquizone (C₁₄H₁₂ClN₃O₃S; 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide) belongs to the low-ceiling sulfonamide diuretics, a subclass characterized by their limited maximum efficacy in sodium excretion compared to loop diuretics [3] [6]. Its core structure integrates two pharmacophores essential for diuretic activity:

    • A tetrahydroquinazoline ring providing structural rigidity
    • A primary sulfonamide group (-SO₂NH₂) enabling interaction with renal transporters

    Table 1: Structural and Mechanistic Classification of Fenquizone

    CharacteristicFenquizoneClassic Thiazides
    Core Structure7-Chloro-tetrahydroquinazolineBenzothiadiazine
    Sulfonamide PositionC-6 of quinazolineC-7 of benzothiadiazine
    Primary TargetNa⁺/Cl⁻ cotransporter (NCC)Na⁺/Cl⁻ cotransporter (NCC)
    Nephron SiteDistal convoluted tubuleDistal convoluted tubule
    Carbonic Anhydrase InhibitionMinimalModerate

    Unlike antibacterial sulfonamides containing an arylamine group (N⁴ position) associated with hypersensitivity reactions, fenquizone lacks this moiety, potentially reducing allergic risk [7]. Its mechanism centers on competitive inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) in the distal convoluted tubule. This blockade reduces sodium and chloride reabsorption, creating an osmotic gradient that impedes water reabsorption [1] [6]. Crucially, studies in rabbits demonstrated fenquizone significantly decreases free water clearance while minimally affecting free water reabsorption, confirming its predominant action at the cortical diluting segment without substantial proximal tubule or collecting duct involvement [1].

    Unlike loop diuretics, fenquizone exhibits calcium-sparing properties similar to thiazides, attributed to enhanced calcium reabsorption in the distal tubule via hyperpolarization-activated calcium channels. However, its effects on electrolyte excretion (Na⁺, K⁺, Cl⁻) align with thiazide diuretics, albeit with differential impacts on potassium handling observed in clinical comparisons [2] [6].

    Rationale for Fenquizone Research in Hypertension and Edema Management

    Research interest in fenquizone primarily stemmed from its distinctive pharmacodynamic profile observed in early studies, suggesting potential advantages over conventional thiazides in specific patient populations. A pivotal double-blind trial compared fenquizone against chlorthalidone and placebo in essential hypertension, revealing two critical findings:

    • Antihypertensive Efficacy: Fenquizone produced comparable blood pressure reduction to chlorthalidone, but with a more gradual and continuous decrease in clinostatic diastolic pressure [2]
    • Metabolic Neutrality: Unlike chlorthalidone, fenquizone did not significantly alter serum potassium or cholesterol levels during medium-term treatment [2]

    Table 2: Key Research Focus Areas for Fenquizone

    Research DomainKey FindingsClinical Implications
    Hemodynamic EffectsReduces forearm vascular resistance (FVR) correlating with BP reduction [5]Indicates direct/indirect vasodilatory contribution beyond diuresis
    Aldosterone ResponseNon-responders exhibit exaggerated aldosterone rise (inversely correlated with FVR reduction) [5]Suggests aldosterone modulation as predictor of therapeutic success
    Electrolyte HandlingNo significant hypokalemia vs. thiazides; minimal uric acid elevation [1] [2]Potential advantage in gout-prone patients; reduced monitoring needs
    Renal HemodynamicsNo reduction in cortical/medullary blood flow; preserves renal plasma flow [1]Suitable for hypertensive patients with stable renal function

    The hemodynamic rationale emerged from investigations demonstrating fenquizone significantly reduces peripheral vascular resistance—a critical factor in sustained blood pressure control. After one year of therapy, responders (68% of patients) exhibited increased forearm blood flow and decreased forearm vascular resistance, with these changes directly correlating with blood pressure reduction [5]. Non-responders displayed exaggerated aldosterone elevation, suggesting fenquizone's efficacy depends partly on counter-regulatory hormone responses.

    Additionally, fenquizone uniquely lacked adverse impacts on glucose metabolism and uric acid levels in preclinical models, making it a candidate for diabetic or gout-prone hypertensive patients [1] [2]. Its minimal effects on calcium and phosphate excretion further supported its niche application in osteoporosis-associated hypertension. These properties, combined with its sulfonamide-based mechanism, positioned fenquizone as a research tool for dissecting electrolyte transport physiology and a candidate for specialized clinical applications where metabolic preservation is paramount.

    Table 3: Fenquizone Chemical Profile

    PropertyValue
    IUPAC Name7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
    Molecular FormulaC₁₄H₁₂ClN₃O₃S
    Molecular Weight337.78 g/mol
    CAS Registry20287-37-0
    ATC CodeC03BA13
    DrugBank AccessionDB13708

    Compound Synonyms: Fenquizone; LJ1U13R8IK (UNII); 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydro-6-quinazolinesulfonamide; Fenquizona (Spanish); Fenquizonum (Latin) [3] [4]

    Properties

    CAS Number

    20287-37-0

    Product Name

    Fenquizone

    IUPAC Name

    7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide

    Molecular Formula

    C14H12ClN3O3S

    Molecular Weight

    337.8 g/mol

    InChI

    InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21)

    InChI Key

    DBDTUXMDTSTPQZ-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl

    Solubility

    Soluble in DMSO

    Synonyms

    fenquizone
    Idrolone
    MG 13054

    Canonical SMILES

    C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.